molecular formula C10H7Cl2NO B13751010 3,8-Dichloro-4-hydroxy-2-methylquinoline

3,8-Dichloro-4-hydroxy-2-methylquinoline

Cat. No.: B13751010
M. Wt: 228.07 g/mol
InChI Key: SPEFXDLWMTYIGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dichloro-4-hydroxy-2-methylquinoline can be achieved through various classical methods such as the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis . These methods typically involve the cyclization of aniline derivatives with appropriate reagents under acidic or basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of transition metal-catalyzed reactions or metal-free ionic liquid-mediated reactions . These methods are preferred due to their efficiency, scalability, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,8-Dichloro-4-hydroxy-2-methylquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dichloro-4-hydroxy-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3rd and 8th positions enhances its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

3,8-dichloro-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H7Cl2NO/c1-5-8(12)10(14)6-3-2-4-7(11)9(6)13-5/h2-4H,1H3,(H,13,14)

InChI Key

SPEFXDLWMTYIGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)Cl

Origin of Product

United States

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